molecular formula C10H20N2O B2791003 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde CAS No. 462068-50-4

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde

Cat. No.: B2791003
CAS No.: 462068-50-4
M. Wt: 184.283
InChI Key: YOCZDLHCZMTYNC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is an organic compound with the molecular formula C10H20N2O. It is characterized by the presence of a piperazine ring substituted with a methyl group and a propionaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde typically involves the reaction of 4-methylpiperazine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionic acid.

    Reduction: 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The piperazine ring may also interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamine: This compound is similar in structure but has an amine group instead of an aldehyde group.

    2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionic acid: This compound is the oxidized form of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a piperazine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is an organic compound with the molecular formula C10H20N2O. Its unique structure features an aldehyde group and a piperazine ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.

The compound is characterized by:

  • Molecular Weight : 184.28 g/mol
  • Functional Groups : Aldehyde and piperazine
  • Chemical Structure :
C10H20N2O\text{C}_10\text{H}_{20}\text{N}_2\text{O}

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Receptor Interaction : The piperazine ring may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Neuropharmacology : It has shown potential as a central nervous system (CNS) agent, particularly in modulating pathways related to anxiety and depression. Studies suggest it may act as a selective inhibitor of phosphodiesterase type 5 (PDE5), which is involved in regulating blood flow and neuronal signaling .
  • Antidepressant Effects : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects, indicating potential utility in treating mood disorders.
  • Analgesic Activity : There is emerging evidence that this compound may possess analgesic properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • PDE5 Inhibition : A study on related piperazine derivatives highlighted their effectiveness in lowering blood pressure in spontaneously hypertensive rat models, suggesting that this compound could have similar therapeutic applications .
  • Neuroprotective Effects : Research has indicated that compounds containing piperazine rings can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAldehyde + PiperazinePotential PDE5 inhibitor; neuropharmacological effects
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionic acidAldehyde oxidized to carboxylic acidSimilar receptor interactions but altered potency
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamineAmine instead of aldehydeDifferent reactivity; potential for varied biological effects

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,9-13)8-12-6-4-11(3)5-7-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZDLHCZMTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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